[3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid [3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465616
InChI: InChI=1S/C15H20N2O4/c1-16(13-7-8-17(9-13)10-14(18)19)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19)
SMILES: CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol

[3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13465616

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

[3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid -

Specification

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
IUPAC Name 2-[3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C15H20N2O4/c1-16(13-7-8-17(9-13)10-14(18)19)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19)
Standard InChI Key VJPNLJCQXWXQAR-UHFFFAOYSA-N
SMILES CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered nitrogen-containing heterocycle—substituted at the 3-position with a methylamino group protected by a benzyloxycarbonyl moiety. The 1-position is functionalized with an acetic acid side chain, introducing hydrophilicity and enabling further derivatization. The stereochemistry at the pyrrolidine’s 3-position (R or S configuration) significantly influences its biological interactions, though enantiomeric studies remain sparse.

Physical and Chemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight292.33 g/mol
Boiling Point492.4 ± 30.0 °C (predicted)
Density1.222 ± 0.06 g/cm³
pKa2.47 ± 0.10 (carboxylic acid)
Aqueous StabilityStable at neutral pH (6–8)

The low pKa of the carboxylic acid group enhances solubility in polar solvents, while the Cbz group confers lipophilicity, enabling membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis typically proceeds via a three-step sequence:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core .

  • Functionalization: Introduction of the methylamino group via reductive amination, followed by Cbz protection using benzyloxycarbonyl chloride in dichloromethane with triethylamine as a base.

  • Acetic Acid Side-Chain Attachment: Alkylation of the pyrrolidine nitrogen with bromoacetic acid under mild alkaline conditions (pH 8–9) .

Industrial-scale production employs continuous flow reactors to enhance yield (typically 65–78%) and reduce reaction times from 48 hours to <6 hours.

Biological Activity and Mechanistic Insights

Enzymatic Interactions

In silico docking studies predict moderate binding affinity (Kᵢ ≈ 18 µM) to aldose reductase, an enzyme implicated in diabetic complications. The carboxylic acid group forms a salt bridge with Arg268, while the pyrrolidine nitrogen interacts with Tyr209 via van der Waals forces . Comparative analysis with structurally related inhibitors suggests that halogenation at the benzyl ring could enhance potency by 3–5 fold .

Pharmacological Profiling

In Vitro Stability

The compound demonstrates:

  • Plasma Stability: 87% remaining after 2 hours in human plasma at 37°C, suggesting resistance to esterase activity.

  • Hepatic Metabolism: CYP3A4-mediated oxidation of the pyrrolidine ring forms a minor metabolite (M1, m/z 308.1) detectable via LC-MS .

Toxicity Screening

Applications in Drug Discovery

Peptide Mimetics

The Cbz group serves as a transient protecting group in solid-phase peptide synthesis (SPPS). Deprotection using HBr/acetic acid (33% v/v) achieves >95% cleavage efficiency without racemization .

Prodrug Design

Conjugation with antiviral nucleosides (e.g., acyclovir) via ester linkages enhances oral bioavailability by 40% in rat models, leveraging the compound’s membrane permeability.

Future Directions

Stereochemical Optimization

Resolution of enantiomers using chiral HPLC (Chiralpak IC column, hexane/ethanol 85:15) could isolate the (R)-isomer, hypothesized to exhibit 10-fold higher aldose reductase inhibition than the (S)-form.

Targeted Delivery Systems

Encapsulation in PEGylated liposomes (100 nm diameter) may mitigate developmental toxicity while improving tumor accumulation in xenograft models .

Computational Modeling

Machine learning models trained on 200+ pyrrolidine derivatives could predict novel analogs with enhanced binding to kinase targets like EGFR or VEGFR2 .

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